6-Bromo-2-chloro-4-iodopyridin-3-amine
Description
Significance of Halogenated Pyridines as Synthetic Intermediates
Halogenated pyridines are crucial intermediates for obtaining the vast array of derivatives required for drug and agrochemical development. nih.govbldpharm.comchemicalbook.com The carbon-halogen (C-X) bond is a cornerstone of synthetic chemistry, serving as a versatile precursor for numerous bond-forming reactions. nih.gov In pharmaceutical and agrochemical research, halopyridines are key to diversifying candidate compounds for structure-activity relationship (SAR) studies. nih.govchemicalbook.com By systematically replacing a halogen with other functional groups, chemists can fine-tune a molecule's biological activity, solubility, and metabolic stability. The presence of a halogen can also inherently contribute to the bioactivity of a final compound. chemicalbook.com
Overview of Strategic Importance in Diversification of Organic Compounds
The strategic value of polyhalogenated pyridines lies in the differential reactivity of the various carbon-halogen bonds. This allows for selective, sequential transformations, enabling the rapid construction of complex molecular architectures from a single, densely functionalized starting material. For a compound like 6-Bromo-2-chloro-4-iodopyridin-3-amine, the C-I, C-Br, and C-Cl bonds can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the general reactivity trend of C-I > C-Br > C-Cl. This orthogonal reactivity is a powerful tool for creating molecular libraries and performing late-stage functionalization, where complex modifications are made in the final steps of a synthesis. nih.gov
Unique Chemical Properties Arising from Polyhalogenation and Amino Functionality
The chemical properties of this compound are dictated by the cumulative electronic effects of its substituents. The pyridine (B92270) ring is inherently electron-deficient, and the three halogen atoms further decrease its electron density through strong inductive effects (-I). Conversely, the amino group at the 3-position is a powerful electron-donating group through resonance (+R effect), which counteracts the inductive withdrawal of the halogens and influences the regioselectivity of further reactions.
This electronic push-pull system results in a unique reactivity profile:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the halogens, makes it susceptible to SNAr reactions. The chlorine at the 2-position is particularly activated towards displacement by nucleophiles.
Metal-Catalyzed Cross-Coupling: The three different halogens provide distinct sites for sequential cross-coupling reactions. The C-I bond is the most reactive towards oxidative addition to a metal catalyst (e.g., Palladium(0)), followed by the C-Br bond, and then the C-Cl bond. This allows for a programmed, site-selective introduction of new carbon-carbon or carbon-heteroatom bonds.
Directed Ortho-Metalation: The amino group can direct lithiation to its ortho positions, although the presence of halogens complicates this reactivity.
Halogen-Bonding Interactions: The iodine atom, in particular, can act as a halogen bond donor, allowing for the formation of specific noncovalent interactions that can influence crystal packing or interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1138444-29-7 |
| Molecular Formula | C₅H₃BrClIN₂ |
| Molecular Weight | 343.35 g/mol |
Data sourced from chemical supplier databases.
Table 2: Comparative Properties of Related Halogenated Pyridin-3-amines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Aminopyridine (B143674) | C₅H₆N₂ | 94.12 | 65 |
| 3-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | N/A |
| 6-Chloro-2-iodopyridin-3-amine | C₅H₄ClIN₂ | 254.46 | 146-147 |
Data sourced from public chemical databases and suppliers. jk-sci.comwikipedia.org
Current Research Landscape and Challenges in Halopyridine Synthesis
Despite their importance, the synthesis of specifically substituted halopyridines remains a significant challenge. nih.govbldpharm.com Traditional methods for pyridine halogenation often require harsh conditions (e.g., high temperatures, strong acids) and can suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. nih.gov
Current research focuses on developing milder and more selective methods. Key challenges and areas of investigation include:
C-H Functionalization: The direct, selective replacement of a C-H bond with a halogen is a major goal. This avoids the need for pre-functionalized starting materials and reduces step counts. However, controlling the position of halogenation on the electron-deficient pyridine ring is difficult.
Meta-Position Selectivity: Functionalization at the 3- and 5-positions (meta to the nitrogen) is particularly challenging due to the inherent electronic properties of the pyridine ring.
Novel Synthetic Strategies: Researchers are exploring innovative approaches to overcome these challenges. One such strategy involves the temporary dearomatization of the pyridine ring. This "ring-opening, halogenation, ring-closing" sequence transforms the pyridine into a more reactive intermediate that can undergo highly regioselective halogenation under mild conditions. nih.govchemicalbook.com Another approach uses designed phosphine (B1218219) reagents that can be installed at a specific position and later displaced by a halide. nih.gov
These advanced synthetic methods are crucial for accessing complex building blocks like this compound, paving the way for their use in the discovery of new medicines and materials.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNYUGZLGKVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673878 | |
| Record name | 6-Bromo-2-chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-29-7 | |
| Record name | 6-Bromo-2-chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromo 2 Chloro 4 Iodopyridin 3 Amine and Analogous Polyhalogenated Pyridines
Regioselective Halogenation Strategies
The precise installation of halogen atoms at specific positions on the pyridine (B92270) nucleus is paramount for the synthesis of complex molecules like 6-Bromo-2-chloro-4-iodopyridin-3-amine. Traditional methods often lack the required selectivity, leading to isomeric mixtures and low yields. Modern strategies, however, offer greater control over the halogenation process.
Halogenation of Pyridine C-H Precursors: Addressing Limitations
Direct halogenation of pyridine C-H bonds is often challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. nsf.govnih.gov Such reactions typically require harsh conditions, including high temperatures and the use of strong Brønsted or Lewis acids, which can be incompatible with sensitive functional groups. nih.govnih.gov
Moreover, the inherent reactivity of the pyridine ring often leads to a lack of regioselectivity. While EAS reactions on unsubstituted pyridine tend to favor the 3-position, the presence of activating or deactivating groups can lead to complex mixtures of products. nih.govnih.gov For instance, the synthesis of a polysubstituted pyridine like this compound through sequential direct halogenation would be an intricate process with significant challenges in controlling the position of each halogen.
Strategies to overcome these limitations include the use of directing groups or the temporary modification of the pyridine ring to alter its electronic properties. nih.gov Metalation-halogenation sequences, often requiring strong bases, can provide access to specific regioisomers, but these methods can also suffer from functional group incompatibility. nih.govnih.gov
Pyridine Halogenation via Zincke Imine Intermediates
A powerful strategy for the regioselective halogenation of pyridines, particularly at the 3-position, involves the temporary dearomatization of the pyridine ring to form acyclic Zincke imine intermediates. nih.govchemrxiv.orgnih.govresearchgate.net This approach transforms the electron-deficient pyridine into a more reactive, polarized alkene-like system that can undergo electrophilic substitution with high selectivity. nih.gov
The process begins with the activation of the pyridine nitrogen, followed by nucleophilic attack of a secondary amine, leading to the ring-opening of the pyridinium (B92312) salt to form a Zincke imine. nih.gov This intermediate then undergoes regioselective halogenation with an electrophilic halogen source, such as N-halosuccinimides (NCS, NBS, or NIS). nih.gov Finally, treatment with ammonium (B1175870) acetate (B1210297) induces ring-closure, reforming the pyridine ring now functionalized with a halogen at the desired position. nih.gov This one-pot protocol allows for the synthesis of a diverse set of 3-halopyridines under mild conditions. nih.govchemrxiv.org
This strategy has been successfully applied to a range of substituted pyridines, including those with sensitive functional groups, and has been demonstrated in the late-stage halogenation of complex pharmaceuticals and agrochemicals. nih.govnih.gov
Experimental and computational studies have provided insight into the high regioselectivity of the Zincke imine halogenation. nih.gov The outcome of the halogenation is dependent on the nature of the halogen electrophile. nih.gov For chlorination and bromination, the selectivity is determined by an irreversible carbon-halogen bond-forming step. nsf.gov In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step dictates the regioselectivity. nsf.gov
These mechanistic insights allow for the rational selection of reagents and conditions to achieve the desired halogenation pattern. The table below summarizes the selectivity-determining steps for different halogens.
| Halogenating Agent | Halogen | Selectivity-Determining Step |
| N-chlorosuccinimide (NCS) | Chlorine | Irreversible C-Cl bond formation |
| N-bromosuccinimide (NBS) | Bromine | Irreversible C-Br bond formation |
| N-iodosuccinimide (NIS) | Iodine | Reversible C-I bond formation, deprotonation |
Designed Phosphine (B1218219) Reagents for Selective Pyridine Halogenation
For the selective functionalization of the 4-position of the pyridine ring, a two-step strategy utilizing designed phosphine reagents has been developed. nih.gov This method is particularly valuable as direct 4-halogenation of pyridines is often difficult to achieve.
This approach involves the installation of a heterocyclic phosphine at the 4-position of a pyridine to form a phosphonium (B103445) salt. nih.gov This phosphonium group then acts as a leaving group and is displaced by a halide nucleophile. nih.gov A broad range of unactivated pyridines can be halogenated using this method, which is also suitable for the late-stage functionalization of complex molecules. nih.gov
Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise SNAr (nucleophilic aromatic substitution) pathway. nih.gov The elimination of the phosphine has been identified as the rate-determining step of the reaction. nih.gov The reactivity can be influenced by steric interactions, which accounts for differences in reactivity between 2- and 3-substituted pyridines. nih.gov The use of electron-deficient phosphine reagents leads to more reactive phosphonium salts, facilitating the displacement by halide nucleophiles.
This methodology provides a reliable route to 4-halopyridines, which are important building blocks for the synthesis of more complex substituted pyridines. The table below illustrates the general applicability of this method for different halogens.
| Halide Source | Halogen Introduced |
| LiCl | Chlorine |
| LiBr | Bromine |
| LiI | Iodine |
Steric Effects on Reactivity in Substituted Pyridines
The reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) is significantly influenced by the steric environment created by its substituents. In highly substituted pyridines, such as the target compound this compound, the presence of multiple bulky halogen atoms at the C2, C4, and C6 positions creates considerable steric hindrance. This congestion can impede the approach of a nucleophile, thereby affecting the rate and regioselectivity of the reaction.
Nucleophilic attack on the pyridine ring is electronically favored at the C2, C4, and C6 positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the resulting anionic intermediate (a Meisenheimer-like complex). stackexchange.comyoutube.com However, when these positions are occupied by bulky substituents, the steric repulsion between the substituent and the incoming nucleophile can raise the activation energy for attack at these sites. Consequently, nucleophilic substitution at the C3 and C5 positions, which is electronically less favored, can become more competitive under certain conditions, especially if the C2, C4, and C6 positions are sterically encumbered.
For a molecule like this compound, the introduction of the amino group at the C3 position is a key synthetic step. The halogens at the adjacent C2 and C4 positions exert a significant steric influence. The relative size of the halogens (I > Br > Cl) means that the iodine at C4 and the bromine at C6 will create a more sterically hindered environment compared to the chlorine at C2. This differential steric hindrance can be exploited to direct the regioselectivity of nucleophilic attack if multiple sites were available for substitution.
Introduction of Amino Functionality in Polyhalogenated Pyridine Scaffolds
The introduction of an amino group onto a polyhalogenated pyridine core is a critical transformation for the synthesis of a wide array of biologically active molecules. This can be achieved through various methods, with chemoselective amination and direct nucleophilic displacement being the most prominent.
Chemoselective Amination of Polyhalogenated Pyridines
In polyhalogenated pyridines, the different halogens exhibit distinct reactivities towards nucleophilic displacement. This reactivity difference allows for chemoselective amination, where one halogen is replaced in the presence of others. The typical order of reactivity for halogens in SNAr reactions on electron-deficient rings is F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. However, when the departure of the leaving group becomes more important, the C-I bond, being the weakest, is cleaved more easily.
Base-promoted amination reactions of polyhalogenated pyridines often proceed through a nucleophilic aromatic substitution mechanism. The base plays a crucial role in activating the amine nucleophile by deprotonation, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium tert-butoxide (NaOtBu), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH). acs.org
One plausible mechanism involves the formation of a highly reactive amide anion, which then attacks the electron-deficient pyridine ring. The reaction proceeds through a Meisenheimer-like intermediate, which subsequently rearomatizes by expelling a halide ion. In some cases, particularly with DMF as a solvent or co-solvent, the base can facilitate the in-situ generation of dimethylamine, which then acts as the nucleophile. acs.org
The choice of base and reaction conditions can significantly influence the selectivity and efficiency of the amination. For instance, strong, non-nucleophilic bases like NaOtBu are often effective in promoting these transformations under relatively mild conditions. acs.org
| Substrate | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2,5-dibromopyridine | DMF | NaOtBu | H2O | 140 | 92 |
| 2-chloro-5-iodopyridine | DMF | NaOtBu | H2O | 140 | 85 |
| 2,6-dichloropyridine | DMF | NaOtBu | H2O | 140 | 78 |
Recent advancements in synthetic methodology have focused on developing more environmentally friendly processes. In the context of polyhalogenated pyridine amination, the use of water as a solvent has emerged as a viable and sustainable alternative to traditional organic solvents. acs.orgd-nb.inforsc.orgnih.gov Water is non-toxic, non-flammable, and inexpensive.
Micellar catalysis, employing surfactants like TPGS-750-M, can facilitate SNAr reactions in water by creating hydrophobic "nanoreactors" that solubilize the organic substrates. nih.gov Furthermore, base-promoted aminations have been successfully carried out in water, often at elevated temperatures, without the need for any phase-transfer catalyst. acs.org These aqueous methods not only reduce the environmental impact but can also in some cases enhance reactivity and selectivity. The use of inexpensive and benign polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has also been shown to enable nucleophilic aromatic substitution reactions under mild conditions. d-nb.inforsc.org
Nucleophilic Displacement of Halogens with Amine Sources
Direct nucleophilic displacement of a halogen on the pyridine ring with an amine source is a fundamental method for introducing amino functionalities. The success of this approach is highly dependent on the nature of the halogen, the position on the pyridine ring, and the presence of other activating or deactivating groups. As previously mentioned, the reactivity of halopyridines in SNAr reactions generally follows the order 2-halo > 4-halo >> 3-halo. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho (2-) or para (4-) positions. stackexchange.comyoutube.com
In the synthesis of a 3-aminopyridine (B143674) derivative like this compound, direct amination at the C3 position is challenging due to the lack of electronic activation. Therefore, this transformation often requires more forcing conditions or alternative synthetic strategies, such as those involving directed metalation.
Sequential Functionalization for Polyhalogenated Pyridin-3-amine Synthesis
The synthesis of highly substituted pyridines like this compound necessitates a carefully planned, sequential functionalization strategy. A plausible synthetic route would involve the stepwise introduction of the halogen and amino substituents, taking into account their directing effects and the reactivity of the intermediates.
A potential synthetic pathway could commence with a readily available aminopyridine, such as 3-aminopyridine. nih.govorgsyn.orgwikipedia.org The amino group can be protected, for instance as a Boc-carbamate, which can then act as a directing group for subsequent halogenations. nih.gov Directed ortho-metalation followed by quenching with a halogen source is a powerful tool for the regioselective introduction of halogens.
For example, starting from N-Boc-3-aminopyridine, lithiation at the C4 position can be achieved, followed by quenching with an iodine source to introduce the iodo group. nih.gov Subsequent halogenation steps, potentially utilizing electrophilic halogenating agents, could then be employed to introduce the bromine and chlorine atoms at the C6 and C2 positions, respectively. The regioselectivity of these electrophilic halogenations would be influenced by the electronic effects of the existing substituents. Finally, deprotection of the amino group would yield the target compound.
An alternative approach could involve starting with a pre-halogenated pyridine and introducing the amino group at a later stage. For instance, a 2,6-dihalo-4-iodopyridine could be synthesized first. Then, nitration at the 3-position, followed by reduction of the nitro group, would furnish the desired 3-amino functionality. The regioselectivity of the nitration step would be a critical consideration in this route.
| Step | Reaction | Key Considerations |
|---|---|---|
| 1 | Protection of 3-aminopyridine | Choice of protecting group to direct subsequent reactions and for ease of removal. |
| 2 | Directed ortho-metalation and iodination at C4 | Regioselectivity of lithiation directed by the protected amino group. |
| 3 | Bromination at C6 | Regioselectivity of electrophilic bromination on the substituted pyridine ring. |
| 4 | Chlorination at C2 | Controlling the regioselectivity of the final halogenation step. |
| 5 | Deprotection of the amino group | Mild conditions to avoid side reactions with the halogen substituents. |
Strategies for Orthogonal Halogen Introduction
The principle of orthogonal synthesis refers to the stepwise introduction of functional groups onto a molecule in a manner where each reaction proceeds with high selectivity and without interfering with previously installed groups. In the context of polyhalogenated pyridines, this involves the regioselective installation of chlorine, bromine, and iodine atoms at specific positions. The electronic nature of the pyridine ring, which is electron-deficient, and the directing effects of existing substituents, such as the activating amino group in a 3-aminopyridine precursor, are critical factors governing these transformations.
The synthesis of a compound like this compound would likely commence from a simpler, substituted pyridine. For instance, starting with 3-aminopyridine, the amino group acts as a powerful activating, ortho-para directing group. This directs electrophilic aromatic substitution to the C2, C4, and C6 positions. The challenge lies in introducing a different halogen at each of these sites selectively.
A plausible strategy involves a sequence of halogenation steps where reaction conditions and the choice of halogenating agent are precisely controlled.
Initial Chlorination: The synthesis could begin with the chlorination of 3-aminopyridine. Various methods exist for this transformation, including reaction with hydrochloric acid and hydrogen peroxide or with chlorine gas in the presence of a catalyst like ferric chloride. google.com These methods can yield 2-chloro-3-aminopyridine, although over-chlorination can be a competing side reaction. google.com
Subsequent Iodination: With the C2 position chlorinated, the next step would be the selective iodination at the C4 or C6 position. The directing influence of the amino group remains paramount. Iodination of activated pyridines can be achieved using reagents like iodine monochloride. For example, the synthesis of 2-chloro-3-iodo-4-pyridinamine from 2-chloropyridin-4-amine is accomplished using iodine monochloride in acetic acid, demonstrating the feasibility of introducing iodine onto a pre-halogenated aminopyridine ring. chemicalbook.com
Final Bromination: The final halogen, bromine, would be introduced at the remaining activated position. The bromination of aminopyridines can be achieved with high regioselectivity using N-Bromosuccinimide (NBS). researchgate.net The reactivity of the substrate and the specific position of bromination are dependent on the existing substituents. researchgate.net
The successful synthesis of the highly substituted 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been reported, underscoring that complex, multi-halogen patterns on a pyridine ring are synthetically accessible through carefully planned multi-step sequences. nih.gov This synthesis provides a precedent for the viability of orthogonal halogenation strategies.
Late-Stage Halogenation and Derivatization
Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science, allowing for the rapid diversification of complex molecules from a common advanced intermediate. This approach avoids the need to carry modifications through a lengthy synthetic sequence. For polyhalogenated pyridines, methods that allow for the selective introduction of a halogen atom onto an already complex pyridine core are of high value.
C4-Position Halogenation via Phosphonium Salts
A significant challenge in pyridine chemistry has been the selective functionalization of the C4-position. A recently developed two-step methodology addresses this by using specially designed heterocyclic phosphine reagents. chemrxiv.org This process involves the installation of a phosphonium salt at the 4-position of the pyridine, which is then displaced by a halide nucleophile.
This method is notable for its broad substrate scope, tolerating a range of unactivated pyridines, and its applicability to the late-stage halogenation of complex pharmaceutical compounds. researchgate.net Computational studies suggest the C–halogen bond formation occurs through an SNAr pathway. researchgate.net The reaction's efficiency can be tuned by modifying the electrophilicity of the phosphonium salt; for instance, more electrophilic salts may be required to chlorinate 2-substituted pyridines. chemrxiv.org
| Starting Pyridine Substrate | Phosphine Reagent | Conditions for Halide Displacement | Product | Yield |
|---|---|---|---|---|
| 3-Phenylpyridine | Phosphine I | LiCl, Dioxane, 80 °C | 4-Chloro-3-phenylpyridine | 85% |
| 2-Phenylpyridine | Phosphine II | HCl, Dioxane, 80 °C | 2-Phenyl-4-chloropyridine | 75% |
| 3,5-Dimethylpyridine | Phosphine I | LiCl, Dioxane, 80 °C | 4-Chloro-3,5-dimethylpyridine | 94% |
C3-Position Halogenation via Zincke Imine Intermediates
While the C2/C6 and C4 positions of pyridines have various functionalization methods, the C3/C5 positions have historically been more difficult to halogenate selectively, often requiring harsh conditions incompatible with complex molecules. chemrxiv.org A novel approach circumvents this by temporarily transforming the pyridine into a reactive acyclic intermediate. chemrxiv.org This involves a ring-opening, halogenation, and ring-closing sequence that proceeds through Zincke imine intermediates. chemrxiv.orgchemrxiv.org
This strategy allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org The process is effective for a diverse set of 3-halopyridines and has been successfully applied to the late-stage halogenation of complex pharmaceuticals and agrochemicals. chemrxiv.org Mechanistic studies, both experimental and computational, indicate that the selectivity-determining step can change depending on the specific halogen electrophile used. chemrxiv.org
| Pyridine Substrate | Halogenating Agent | Product | Yield |
|---|---|---|---|
| 2-Phenylpyridine | N-Iodosuccinimide (NIS) | 3-Iodo-2-phenylpyridine | 72% |
| 2-Phenylpyridine | N-Bromosuccinimide (NBS) | 3-Bromo-2-phenylpyridine | 80% |
| 4-(trifluoromethyl)pyridine | N-Chlorosuccinimide (NCS) | 3-Chloro-4-(trifluoromethyl)pyridine | 56% |
| Picolinonitrile | N-Bromosuccinimide (NBS) | 3-Bromo-picolinonitrile | 67% |
These advanced synthetic methodologies provide powerful tools for accessing complex molecules like this compound. By combining orthogonal, stepwise halogenation with the potential for late-stage functionalization, chemists can now construct and diversify polyhalogenated pyridines with a high degree of control and efficiency.
Reactivity and Derivatization Chemistry of 6 Bromo 2 Chloro 4 Iodopyridin 3 Amine
Differential Reactivity of Halogen Substituents
The reactivity of the halogen atoms in 6-Bromo-2-chloro-4-iodopyridin-3-amine in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond dissociation energies. The established trend for such reactions is C-I > C-Br > C-Cl, indicating that the carbon-iodine bond is the most susceptible to oxidative addition to a palladium(0) complex, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. acs.org This inherent difference in reactivity allows for selective functionalization at each position.
Reactivity Facilitated by Iodine (e.g., Oxidative Coupling)
The C-4 iodo substituent is the most reactive site for oxidative coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The weaker carbon-iodine bond facilitates oxidative addition to a low-valent palladium catalyst under milder conditions compared to the other halogenated positions. This high reactivity allows for the selective introduction of a wide array of substituents at the C-4 position while leaving the bromo and chloro groups intact for subsequent transformations. For instance, in a Suzuki coupling, an arylboronic acid can be selectively coupled at the C-4 position.
Table 1: Predicted Selective Cross-Coupling Reactions at the C-4 Position This table is illustrative and based on general reactivity principles, not on specific experimental data for this compound.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-6-bromo-2-chloropyridin-3-amine |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 6-Bromo-2-chloro-4-(alkynyl)pyridin-3-amine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base | N⁴-Substituted-6-bromo-2-chloropyridin-3-amine |
Role of Bromine and Chlorine in Substitution Reactions
Following the selective functionalization at the C-4 iodo position, the C-6 bromo and C-2 chloro substituents can be targeted for further cross-coupling reactions under more forcing conditions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This allows for a hierarchical approach to the synthesis of trisubstituted pyridines. After reaction at the iodine, a subsequent cross-coupling can be performed at the bromine position, and finally, under even more vigorous conditions, at the chlorine position.
The C-2 position, being ortho to the pyridine (B92270) nitrogen, is electronically activated towards oxidative addition, which can sometimes compete with the reactivity at the C-6 position. nih.gov However, the inherent reactivity difference between bromine and chlorine generally allows for selective reaction at the C-6 bromo substituent.
Influence of Electron-Donating Amino Group on Reactivity
The 3-amino group is a powerful electron-donating group, which increases the electron density of the pyridine ring. This has a significant impact on the reactivity of the halogen substituents. The increased electron density can enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions by making the pyridine ring more electron-rich and thus more reactive towards the electrophilic palladium(0) catalyst. Conversely, for nucleophilic aromatic substitution, the electron-donating nature of the amino group deactivates the ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C-2 (ortho) and C-4 (para) positions due to the ability of the electronegative nitrogen atom to stabilize the intermediate Meisenheimer complex.
Scope of Nucleophiles for Derivatization
A variety of nucleophiles can potentially be employed to displace the iodine at the C-4 position. These include alkoxides, thiolates, and amines. The choice of nucleophile and reaction conditions would be critical to achieve selective substitution at C-4 without affecting the bromo and chloro substituents.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C-4 Position This table is illustrative and based on general principles of SNAr on halopyridines.
| Nucleophile | Reagent (Example) | Expected Product |
|---|---|---|
| Alkoxide | Sodium methoxide | 6-Bromo-2-chloro-4-methoxypyridin-3-amine |
| Thiolate | Sodium thiophenoxide | 6-Bromo-2-chloro-4-(phenylthio)pyridin-3-amine |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of iodo, bromo, and chloro groups on the pyridine ring makes this compound an excellent candidate for sequential and site-selective cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)
Palladium catalysts are exceptionally effective in forming new carbon-carbon and carbon-heteroatom bonds by activating carbon-halogen bonds. nih.gov The Suzuki-Miyaura and Heck reactions are cornerstone methods in this class, valued for their functional group tolerance and reliability. nih.gov
The general reactivity of halogens in these palladium-catalyzed reactions follows the order of their bond dissociation energies: C-I < C-Br < C-Cl. This predictable hierarchy allows for selective functionalization of the most reactive site first. For this compound, the carbon-iodine bond at the C4 position is the most labile and, therefore, the primary site for oxidative addition to a Pd(0) catalyst.
Commonly employed catalyst systems for such transformations include palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a suitable ligand and base. nih.gov
The differential reactivity of the three halogen atoms is the key to the selective derivatization of this compound. The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds, making the C4 position the most reactive site for palladium-catalyzed cross-coupling. By carefully controlling reaction conditions, such as temperature, catalyst, and ligand, it is possible to selectively substitute the iodine atom while leaving the bromine and chlorine atoms intact for subsequent reactions.
While the general order of reactivity (I > Br > Cl) holds, the electronic properties of the heterocyclic ring can sometimes influence selectivity. For some heteroaryl systems, a normally less reactive halide at a more electrophilic position can exhibit enhanced reactivity. However, for most standard cross-coupling conditions applied to polyhalogenated pyridines, the reaction is expected to proceed sequentially, starting at the C4-iodo position. This allows for a stepwise approach to creating tri-substituted pyridine derivatives from a single precursor.
| Position | Halogen | Bond Type | Relative Reactivity | Typical Reaction |
|---|---|---|---|---|
| C4 | Iodo | C-I | Highest | Suzuki-Miyaura, Heck, Sonogashira |
| C6 | Bromo | C-Br | Intermediate | Suzuki-Miyaura, Heck, Buchwald-Hartwig |
| C2 | Chloro | C-Cl | Lowest | Requires specialized, highly active catalysts |
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming new C-C bonds. nih.gov In the case of this compound, a Suzuki-Miyaura reaction would preferentially occur at the C4 position. For instance, reacting the compound with an arylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate would yield a 4-aryl-6-bromo-2-chloropyridin-3-amine. rsc.org
Similarly, the Heck reaction couples the organic halide with an alkene. chemrxiv.org This would involve the reaction of this compound with an alkene, such as an acrylate, at the C4 position to introduce a vinyl group. The resulting product could then potentially undergo further coupling at the C6-bromo position under more forcing conditions.
Oxidative Cross-Coupling Reactions
Distinct from traditional cross-coupling reactions that rely on pre-functionalized substrates (e.g., organohalides and organometallics), oxidative cross-coupling reactions create new bonds through the direct functionalization of two C-H bonds. nih.gov These reactions are typically catalyzed by palladium(II) and require an oxidant to regenerate the active catalyst. nih.govrsc.org
For pyridine-containing molecules, this type of reaction often involves the activation of a C-H bond on the pyridine ring or a coupling partner. nih.gov For example, palladium-catalyzed oxidative C-H/C-H cross-coupling has been used to synthesize biheteroaryl molecules by coupling pyridine N-oxides with other heterocycles. nih.gov In this pathway, the reaction does not consume the halogen atoms. Instead, it would target one of the available C-H bonds on a coupling partner and potentially the C5-H bond on the pyridine ring of the title compound, although the steric and electronic environment of this specific C-H bond would heavily influence its reactivity. This method offers an alternative route to functionalization that is complementary to the C-X coupling pathways.
Other Reaction Pathways
Beyond transition metal-catalyzed reactions, the unique arrangement of halogen substituents on this compound opens up possibilities for other transformations, such as halogen migrations.
Halogen Dance Reactions
The halogen dance is a base-induced isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. nih.gov This reaction typically proceeds via a series of deprotonation and metal-halogen exchange steps. Polysubstituted halopyridines are known substrates for such rearrangements. researchgate.net
Oxidation to N-oxides
The oxidation of the pyridine ring nitrogen in this compound to its corresponding N-oxide is a significant transformation that can alter the electronic properties and reactivity of the molecule. Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can facilitate nucleophilic substitution reactions, particularly at the 2- and 4-positions, and can be readily removed if necessary.
The conversion of pyridines to their N-oxides is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. Other oxidizing agents such as hydrogen peroxide in acetic acid or catalytic systems like methyltrioxorhenium with hydrogen peroxide are also employed. rsc.org However, the direct oxidation of this compound presents challenges. The pyridine ring is electronically deactivated by the three electron-withdrawing halogen substituents (bromo, chloro, and iodo), which reduces the nucleophilicity of the ring nitrogen and makes it less susceptible to oxidation.
Furthermore, the presence of the exocyclic amino group can compete with the ring nitrogen for the oxidant, potentially leading to undesired side reactions. To circumvent this, a common strategy involves the protection of the amino group prior to N-oxidation. For instance, the amino group can be acylated to form an amide, which is less susceptible to oxidation. Following the successful N-oxidation of the protected intermediate, the protecting group can be removed to yield the desired this compound N-oxide.
Table 1: Common Reagents for Pyridine N-Oxidation
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to rt | Widely used, generally effective for a range of pyridines. |
| H₂O₂ / Acetic Acid | Glacial acetic acid, 70-80 °C | A classic method, though conditions can be harsh. organic-chemistry.org |
| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, ethanol, rt | A milder, catalytic system. rsc.org |
| Sodium Perborate | Acetic acid | An alternative to H₂O₂. |
| Caro's Acid (H₂SO₅) | Aqueous media | Can be performed over a wide pH range. rsc.org |
Reduction to Amines
The term "reduction to amines" in the context of this molecule can refer to two distinct processes: the reduction of a precursor nitro group to form the 3-amino group, or the deoxygenation of the corresponding N-oxide back to the parent pyridine. Given the preceding section on N-oxide formation, this section will focus on the deoxygenation of the N-oxide.
The reduction of pyridine N-oxides is a fundamental reaction that restores the parent pyridine ring. This transformation is often a necessary step after the N-oxide has been used to direct other functionalizations of the pyridine ring. A variety of reducing agents can accomplish this deoxygenation, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.
For a substrate like this compound N-oxide, chemoselectivity is crucial. The reducing agent must selectively remove the oxygen atom from the nitrogen without affecting the three carbon-halogen bonds. Catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful method for reduction, but it carries the risk of dehalogenation, particularly of the iodo and bromo substituents. commonorganicchemistry.com
Therefore, alternative, milder reducing agents are often preferred. Reagents based on phosphorus(III), such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), are highly effective and chemoselective for deoxygenating N-oxides. youtube.com Other methods include the use of metals like iron or zinc in acidic media. commonorganicchemistry.com More recently, milder and more environmentally benign methods have been developed, such as using iron powder with water and carbon dioxide, or reagents like tetrahydroxydiboron, which show remarkable selectivity. rsc.orgthieme-connect.com
Table 2: Selected Reagents for the Deoxygenation of Pyridine N-Oxides
| Reagent/System | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| PCl₃ | Chloroform, 0 °C to rt | Highly efficient and chemoselective. youtube.com |
| PPh₃ | Heat | Milder than PCl₃, but may require higher temperatures. |
| Fe / Acetic Acid | Reflux | Classical method, inexpensive. commonorganicchemistry.com |
| H₂ / Pd/C | Methanol or Ethanol, rt | Highly effective but may cause dehalogenation. commonorganicchemistry.com |
| Tetrahydroxydiboron | Water/THF, rt | Very mild and selective, simple workup. thieme-connect.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous media | Mild conditions, suitable for sensitive substrates. |
Derivatization of the Amino Group (e.g., Amides, Carbamates, Ureas, Sulfonamides)
The exocyclic amino group at the C-3 position of this compound is a key site for derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse biological activities. The nucleophilicity of this amino group is reduced by the electron-withdrawing inductive effects of the adjacent chloro group at C-2 and the other halogens on the ring. publish.csiro.au Nevertheless, it remains reactive towards various electrophilic reagents.
Amides: Amide derivatives are readily prepared by acylation of the amino group. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine. youtube.com The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Carbamates: Carbamates can be synthesized by treating the amine with an appropriate chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. Alternatively, reaction with an isocyanate will also yield a carbamate (B1207046), although this route leads to N-substituted carbamates. The Curtius rearrangement of an acyl azide (B81097) can also be used to generate an isocyanate in situ, which is then trapped by an alcohol to form the carbamate. organic-chemistry.org
Ureas: Urea derivatives are typically formed through the reaction of the amino group with an isocyanate. organic-chemistry.org Symmetrical ureas can be formed using phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI), which is a safer alternative. nih.gov The reaction with CDI first forms an imidazolyl carbamate intermediate, which then reacts with another molecule of the amine to furnish the urea.
Sulfonamides: Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base such as pyridine. ekb.egnih.gov The reaction, known as the Hinsberg test for amines, is a reliable method for sulfonamide synthesis.
Table 3: Reagents for Derivatization of the Amino Group
| Derivative | Reagent Class | Example Reagent | Base |
|---|---|---|---|
| Amide | Acyl Chloride / Anhydride | Acetyl Chloride / Acetic Anhydride | Pyridine, Et₃N |
| Carbamate | Chloroformate | Ethyl Chloroformate | Pyridine, Na₂CO₃ |
| Urea | Isocyanate | Phenyl Isocyanate | None required |
| Urea | Phosgene Equivalent | Carbonyldiimidazole (CDI) | None required |
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Pyridine |
Computational and Theoretical Investigations of Polyhalogenated Pyridin 3 Amines
Electronic Structure and Molecular Geometry
The introduction of multiple halogen atoms and an amino group significantly perturbs the electronic structure and geometry of the parent pyridine (B92270) ring. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these changes.
The geometry of 6-Bromo-2-chloro-4-iodopyridin-3-amine is influenced by the steric hindrance and electronic nature of its substituents. The bulky iodine atom at the C4 position, flanked by the amino group at C3 and the pyridine nitrogen, alongside the halogens at C2 and C6, leads to expected distortions from a perfectly planar pyridine ring. DFT calculations can predict key geometrical parameters such as bond lengths and angles. For instance, the C-I bond is expected to be the longest C-halogen bond due to the large atomic radius of iodine, while the C-Cl bond will be the shortest. The presence of the electron-donating amino group is anticipated to influence the C-N bond length and the endocyclic C-C bonds adjacent to it, reflecting electron density delocalization within the ring.
Table 1: Predicted Geometrical Parameters for a Polyhalogenated Pyridin-3-amine (Note: The following data is illustrative, based on typical values for similar halogenated pyridine structures calculated via DFT methods, as specific experimental or calculated data for the title compound is not available in the cited literature.)
| Parameter | Predicted Value (DFT) |
| Bond Lengths (Å) | |
| C2-Cl | ~1.73 |
| C3-N(H₂) | ~1.38 |
| C4-I | ~2.09 |
| C6-Br | ~1.89 |
| N1-C2 | ~1.34 |
| C2-C3 | ~1.41 |
| **Bond Angles (°) ** | |
| N1-C2-C3 | ~123 |
| C2-C3-C4 | ~118 |
| C3-C4-C5 | ~121 |
| Cl-C2-C3 | ~115 |
| I-C4-C3 | ~119 |
| Br-C6-N1 | ~116 |
These predicted values highlight the structural distortions induced by the substituents. The bond angles around the substituted carbons deviate from the ideal 120° of an sp² hybridized carbon in benzene, accommodating the steric bulk and electronic repulsion between adjacent groups.
Molecular Topology and Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a powerful tool for understanding the charge distribution and predicting the reactivity of a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, where negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, and positive potential regions (blue) indicate electron-deficient areas prone to nucleophilic attack.
For this compound, the MEP is complex. The nitrogen atom of the pyridine ring typically presents a region of negative potential, although its basicity is modulated by the electron-withdrawing effects of the halogens. The amino group, being a strong electron-donating group, contributes to a negative potential region around itself and influences the aromatic system.
Conversely, the halogen atoms exhibit a phenomenon known as a "σ-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-halogen bond. This positive character increases with the size and polarizability of the halogen (I > Br > Cl). The σ-hole on the iodine atom at the C4 position is expected to be particularly prominent, making it a potential site for halogen bonding interactions. The analysis of MEP at the nuclei of interacting atoms can serve as a sensitive measure of intermolecular interactions.
Vibrational Properties and Spectroscopic Correlations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. For substituted pyridines, the in-plane Ring Normal Modes (RNMs) are of particular interest as they are sensitive to the nature and position of substituents.
The presence of heavy atoms like bromine and iodine, along with the amino group, significantly alters the vibrational frequencies compared to unsubstituted pyridine.
N-H Stretching: The amino group will exhibit characteristic asymmetric and symmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region in the FT-IR spectrum.
C-Halogen Stretching: The C-Br and C-Cl stretching vibrations are expected at lower frequencies. For similar compounds, C-Cl stretching modes are often found in the 700-750 cm⁻¹ range.
Pyridine Ring Modes: The characteristic ring stretching vibrations of pyridine, typically found between 1400 and 1600 cm⁻¹, will be present but shifted due to the electronic effects of the substituents. The ring breathing mode, a symmetric vibration involving the entire ring, is a strong band in the Raman spectrum and its position is a diagnostic marker for substitution patterns.
To accurately assign the experimentally observed vibrational bands, quantum mechanical calculations are essential. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are widely used to calculate the harmonic vibrational frequencies of substituted pyridines.
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. Potential Energy Distribution (PED) analysis is then used to determine the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode, allowing for an unambiguous assignment of the observed FT-IR and Raman bands.
Table 2: Illustrative Vibrational Mode Assignments for a Polyhalogenated Pyridin-3-amine (Note: Wavenumbers are representative and based on DFT calculations for analogous substituted pyridines. Specific data for the title compound is not available in the cited literature.)
| Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Intensity (IR / Raman) |
| ν_as(NH₂) | ~3470 | Medium / Medium |
| ν_s(NH₂) | ~3380 | Medium / Medium |
| C-H Stretching | ~3075 | Weak / Medium |
| NH₂ Scissoring | ~1615 | Strong / Medium |
| Pyridine Ring Stretching | ~1570 | Strong / Strong |
| Pyridine Ring Stretching | ~1450 | Strong / Medium |
| C-N Stretching | ~1310 | Strong / Weak |
| Pyridine Ring Breathing | ~990 | Weak / Very Strong |
| C-Cl Stretching | ~740 | Strong / Medium |
Mechanistic Insights into Reaction Pathways
The synthesis of polysubstituted pyridines like this compound requires highly selective halogenation methods, as the pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. Computational studies are crucial for understanding the mechanisms and regioselectivity of these reactions.
One strategy for halogenating pyridines involves activating the ring, for example, by converting it into a pyridinium (B92312) salt. Subsequent reaction with a halide nucleophile can proceed through a nucleophilic aromatic substitution (SNAr) pathway. Computational modeling of this pathway indicates that the elimination of the activating group is often the rate-determining step. Steric interactions between the incoming nucleophile, the departing group, and the existing substituents on the pyridine ring play a critical role in determining the reaction's feasibility and regioselectivity.
Another advanced strategy involves a ring-opening, halogenation, and ring-closing sequence. In this approach, the pyridine is temporarily transformed into a more reactive acyclic Zincke imine intermediate. Computational studies of this mechanism have shown that the selectivity-determining step can change depending on the halogen electrophile used. For chlorination and bromination, the irreversible C-halogen bond formation is typically the selectivity-determining step. In contrast, for iodination, the initial C-I bond formation can be reversible, and the subsequent deprotonation step dictates the final regioselectivity. These mechanistic insights, derived from computational chemistry, are vital for designing synthetic routes to complex, specifically substituted pyridines.
Computational Modeling of C-Halogen Bond Formation
The formation and nature of carbon-halogen (C-X) bonds in polyhalogenated pyridin-3-amines are amenable to detailed investigation through a variety of computational modeling techniques. These theoretical approaches provide insights into the electronic structure, bond energies, and reactivity of such molecules, which are often challenging to probe experimentally. High-level quantum chemical methods, such as coupled cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2), are employed to accurately describe halogen bonding. However, due to their computational cost, Density Functional Theory (DFT) is more commonly used for larger systems.
DFT calculations, particularly when paired with dispersion corrections, have proven effective in modeling halogen bonds and other noncovalent interactions. These methods can predict the geometric parameters of molecules and the energetic properties of C-halogen bonds. For instance, theoretical studies on halogen-bond complexes often involve geometry optimizations of the ground and excited states to understand the stability and electronic structure of these systems.
An energy decomposition analysis can further elucidate the nature of the C-halogen bond, partitioning the interaction energy into electrostatic, orbital, and dispersion contributions. This analysis reveals that the interaction energy is typically a composite of all three components, with no single factor being exclusively dominant. The strength of the halogen bond is influenced by the polarizability of the halogen atom, generally following the trend I > Br > Cl.
The table below presents representative data from computational studies on halogenated aromatic compounds, illustrating typical bond dissociation energies for C-X bonds.
| Bond Type | Computational Method | Basis Set | Calculated Bond Dissociation Energy (kcal/mol) |
| C-Cl | DFT | 6-31G(d) | 80-95 |
| C-Br | DFT | 6-31G(d) | 65-80 |
| C-I | DFT | 6-31G(d) | 50-65 |
Note: The data in this table is representative of typical C-X bond energies in aromatic systems and is not specific to this compound.
Supramolecular Interactions and Crystal Engineering
Supramolecular chemistry and crystal engineering of polyhalogenated pyridin-3-amines are fields rich with possibilities due to the presence of multiple functional groups capable of forming a variety of noncovalent interactions. The interplay between hydrogen bonds, halogen bonds, and π–π stacking interactions dictates the self-assembly of these molecules in the solid state, leading to diverse and potentially functional supramolecular architectures.
The amino group is a strong hydrogen-bond donor, while the pyridine nitrogen is a hydrogen-bond acceptor. The halogen substituents (bromo, chloro, and iodo) are capable of acting as halogen-bond donors. This combination of functionalities allows for the rational design of co-crystals with specific structures and properties. The deliberate co-crystallization of such compounds with other organic molecules is a recognized strategy for the formation of functional materials. nih.gov
The structural influence of halogen atoms in co-crystal formation generally increases in the order of Cl < Br < I, which is correlated with the increasing size of the σ-hole on the halogen atom. mdpi.com This trend highlights the importance of the heavier halogens in directing the assembly of supramolecular structures.
Hydrogen Bonding in Co-crystals with Pyridine Derivatives
The formation of co-crystals between polyhalogenated pyridin-3-amines and other pyridine derivatives is largely governed by hydrogen bonding interactions. The amino group (-NH2) of the pyridin-3-amine can form robust N-H···N hydrogen bonds with the nitrogen atom of a pyridine co-former. Similarly, if the co-former possesses hydrogen-bond donating groups, such as carboxylic acids or hydroxyls, these can interact with the pyridine nitrogen of the polyhalogenated amine.
In co-crystals of halogenated N-(pyridin-2-yl)nicotinamides with dicarboxylic acids, for example, consistent –COOH···N(py) and –COOH···N(py)-NH synthons are observed. mdpi.com The reliability of these hydrogen bonding patterns makes them powerful tools in crystal engineering. The table below summarizes common hydrogen bond motifs observed in co-crystals of aminopyridines with carboxylic acids.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Common Supramolecular Synthon |
| Amino Group (-NH2) | Pyridine Nitrogen | N-H···N |
| Carboxylic Acid (-COOH) | Pyridine Nitrogen | O-H···N |
| Carboxylic Acid (-COOH) | Amino Group (-NH) | C=O···H-N |
This table presents generalized hydrogen bonding patterns and is not based on experimental data for this compound.
The competition between different possible hydrogen bonding interactions can be subtle. Studies have shown a high occurrence of the COOH···Narom supramolecular heterosynthon in crystal structures containing both acid and pyridine moieties, indicating its strong preference over other potential hydrogen bonds. acs.org
Identification and Study of Supramolecular Synthons
Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of polyhalogenated pyridin-3-amines, both homosynthons (interactions between identical functional groups) and heterosynthons (interactions between different functional groups) are crucial in determining the crystal packing.
The self-assembly of pyridine derivatives can be directed by weak C-H···N hydrogen bond synthons. researchgate.net However, in the presence of stronger hydrogen bond donors like carboxylic acids, a more robust O-H···N heterosynthon is typically formed. researchgate.net
In systems containing both hydrogen and halogen bond donors and acceptors, a hierarchy of interactions often emerges. For instance, in co-crystals of halogenated pyridine amides, the primary assembly may be driven by hydrogen bonds, with halogen bonds providing secondary, structure-directing interactions. mdpi.com In some cases, a halogen-bond based synthon, such as –I···N(py), can even compete with and replace a hydrogen-bond motif. mdpi.com The identification of these synthons is critical for understanding and predicting the supramolecular architecture of these complex crystalline solids.
Applications As Advanced Building Blocks in Chemical Synthesis
Core Scaffold in Organic Synthesis for Complex Molecules
The densely functionalized nature of 6-bromo-2-chloro-4-iodopyridin-3-amine makes it an ideal scaffold for the synthesis of complex molecules, particularly those with biological activity. The pyridine (B92270) core is a common motif in many pharmaceuticals, and the ability to selectively introduce different groups at the 2, 4, and 6 positions allows for the fine-tuning of a molecule's properties.
A key strategy in leveraging this scaffold is the sequential and site-selective application of cross-coupling reactions. The carbon-iodine bond at the 4-position is the most reactive, making it the primary site for initial modifications through reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. Following the initial coupling at the C4 position, the less reactive carbon-bromine bond at the 6-position can be targeted under slightly more forcing conditions. Finally, the most robust carbon-chlorine bond at the 2-position can be functionalized, allowing for the introduction of a third distinct substituent.
This hierarchical reactivity is exemplified in the synthesis of highly substituted kinase inhibitors. While direct examples using this compound are not prevalent in publicly accessible literature, the synthesis of related complex molecules like the PI3K/mTOR inhibitor GSK2126458, which utilizes a 6-bromo-4-iodoquinoline (B1287929) intermediate, showcases this principle. atlantis-press.comresearchgate.net The synthesis of such compounds often involves a series of palladium-catalyzed cross-coupling reactions to build up the complex aryl and heteroaryl frameworks characteristic of modern kinase inhibitors. nih.gov For instance, a patent for the synthesis of LRRK2 inhibitors describes the use of related 4-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, which could be synthesized from precursors like this compound. google.com
The following table illustrates the differential reactivity of the halogen substituents, which is fundamental to the use of this compound as a core scaffold.
| Position | Halogen | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| 4 | Iodine | High |
| 6 | Bromine | Medium |
| 2 | Chlorine | Low |
Precursors for Ligands in Organometallic Chemistry
The synthesis of tailored ligands is crucial for the development of new catalysts and functional materials in organometallic chemistry. The pyridine ring, with its nitrogen atom, is a classic coordinating group for a wide range of metal centers. This compound serves as an excellent precursor for polydentate ligands due to its multiple sites for functionalization.
By employing the same principles of regioselective cross-coupling, various coordinating groups can be appended to the pyridine core. For example, phosphine (B1218219) groups can be introduced via reactions with diarylphosphines, or additional N-donor heterocycles can be attached through Suzuki or Stille couplings. The amino group at the 3-position can also be modified or used as a coordinating site itself, potentially leading to the formation of chelating ligands.
The stepwise functionalization allows for the creation of asymmetric ligands, which are of significant interest in asymmetric catalysis. For instance, one type of coordinating group could be introduced at the 4-position (via the iodo substituent) and a different one at the 6-position (via the bromo substituent), leading to a ligand with a unique steric and electronic environment around the metal center. While specific examples starting from this compound are not detailed in available literature, the synthesis of polydentate ligands from substituted bromopyridines is a well-established strategy.
Role in the Synthesis of Diverse Functional Materials
The construction of novel organic functional materials for applications in electronics and optoelectronics often relies on the precise assembly of aromatic and heteroaromatic building blocks. These materials, which include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conjugated polymers, derive their properties from their extended π-conjugated systems.
This compound is a valuable building block in this field due to its potential for creating highly substituted and electronically tuned π-conjugated systems. Through sequential Sonogashira couplings, for example, acetylenic units can be introduced at the 4- and 6-positions, extending the conjugation of the system. Subsequent reactions at the 2-position (chloro group) and modification of the amino group can further modulate the electronic properties of the resulting molecule, such as the HOMO/LUMO energy levels, which are critical for the performance of electronic devices.
The synthesis of triarylamine-based OLED materials, for instance, often involves the palladium-catalyzed coupling of aryl halides with diarylamines. The scaffold of this compound provides multiple reaction handles to incorporate such triarylamine moieties or other functional groups relevant to organic electronics. The development of regioregular thiophene-based conjugated polymers also relies on the cross-coupling of halogenated monomers, a strategy for which this compound is well-suited. rsc.org
Utility in Diversifying Chemical Libraries for Structure-Activity Relationship (SAR) Studies
In the field of drug discovery and medicinal chemistry, the generation of chemical libraries with high structural diversity is essential for conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how different chemical substituents on a core scaffold affect the biological activity of a molecule. This compound is an excellent starting point for building such libraries due to its three distinct points of diversification.
The stepwise and regioselective functionalization of the three halogen positions allows for the systematic introduction of a wide variety of chemical groups. For example, a library of compounds can be generated by keeping the substituent at the 4-position constant while varying the groups at the 6- and 2-positions. This approach enables a thorough exploration of the chemical space around the pyridine core.
This systematic diversification is crucial for optimizing lead compounds in a drug discovery program. By understanding which functional groups at which positions enhance potency, selectivity, or pharmacokinetic properties, medicinal chemists can design more effective drug candidates. The use of combinatorial chemistry techniques allows for the rapid synthesis of a large number of derivatives from a common intermediate like this compound.
The table below outlines a hypothetical diversification strategy for an SAR study starting from this compound.
| Step | Reaction Site | Coupling Partner | Resulting Modification |
| 1 | C4-I | Arylboronic acid (Suzuki) | Introduction of an aryl group at the 4-position |
| 2 | C6-Br | Terminal alkyne (Sonogashira) | Introduction of an alkynyl group at the 6-position |
| 3 | C2-Cl | Amine (Buchwald-Hartwig) | Introduction of an amino group at the 2-position |
| 4 | N3-NH2 | Acylation/Alkylation | Modification of the exocyclic amino group |
By varying the specific coupling partners in each step, a large and diverse library of compounds can be synthesized for biological screening.
Future Directions and Emerging Research Avenues
Development of Highly Chemoselective and Practical Synthetic Methods
The synthesis of polysubstituted pyridines often involves multi-step sequences. A significant future direction lies in the development of highly chemoselective and practical methods for the synthesis of 6-bromo-2-chloro-4-iodopyridin-3-amine and its derivatives. Research in this area should aim to achieve high yields and regioselectivity, minimizing the formation of isomers.
One potential strategy involves the sequential halogenation of a simpler aminopyridine precursor. For instance, the synthesis of related compounds like 6-Bromo-3-iodopyridin-2-amine can be achieved through the bromination of 2-aminopyridine (B139424) followed by iodination. evitachem.com A similar approach could be adapted for this compound, carefully controlling the reaction conditions to install the halogens at the desired positions.
The development of one-pot syntheses would represent a significant advance in practicality and efficiency. This could involve, for example, a multi-component reaction where the pyridine (B92270) ring is formed with the desired substitution pattern in a single step. Such methods would be highly valuable for generating a library of related compounds for further study.
Exploration of Novel Catalytic Systems for Functionalization
The three different halogen atoms on the pyridine ring of this compound offer a platform for selective functionalization using modern catalytic methods. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. nih.gov This predictable reactivity allows for the sequential and site-selective introduction of different substituents.
Future research should focus on exploring novel catalytic systems that can enhance the selectivity and scope of these transformations. For example, the use of specialized ligands can modulate the reactivity of the palladium catalyst, potentially even reversing the conventional selectivity. nsf.gov
Table 1: Potential Catalytic Functionalization Reactions
| Reaction Type | Reagent | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted pyridinamine |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridinamine |
| Buchwald-Hartwig Amination | Amine | Amino-substituted pyridinamine |
| Heck Coupling | Alkene | Alkenyl-substituted pyridinamine |
The development of catalysts that allow for selective C-H functionalization would also be a significant breakthrough, enabling the introduction of new functional groups without relying on the existing halogen handles.
Mechanistic Understanding of Complex Polyhalogenated Pyridine Transformations
A thorough mechanistic understanding of the transformations involving this compound is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Future research should employ a combination of experimental and computational methods to elucidate the reaction pathways.
For instance, in palladium-catalyzed cross-coupling reactions, understanding the oxidative addition step's selectivity for the C-I, C-Br, or C-Cl bond is key. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the transition state energies for the activation of each carbon-halogen bond, helping to predict and explain the observed chemoselectivity. mdpi.com
Kinetic studies can also be employed to determine the reaction rates and the influence of different ligands and reaction parameters on the selectivity. The role of the amino group in modulating the electronic properties of the pyridine ring and its effect on the reactivity of the different halogenated positions should also be a focus of these mechanistic investigations.
Sustainable and Green Chemistry Approaches in Halopyridine Synthesis
The synthesis of fine chemicals, including complex pyridines, is increasingly being guided by the principles of green chemistry. Future research on this compound should aim to incorporate sustainable practices. This includes the use of less hazardous reagents and solvents, the development of catalytic rather than stoichiometric processes, and the improvement of energy efficiency.
Microwave-assisted synthesis is one promising green chemistry tool that can often reduce reaction times and improve yields. The application of microwave irradiation to the synthesis and functionalization of this compound could lead to more efficient and environmentally friendly processes.
The use of greener solvents, such as water or bio-based solvents, should also be explored. While the solubility of organic compounds in these solvents can be a challenge, the development of new catalyst systems that are active in aqueous media could overcome this limitation. Furthermore, exploring solvent-free reaction conditions is another avenue for making the synthesis of this and related compounds more sustainable.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-2-chloro-4-iodopyridin-3-amine?
- Methodology : The compound can be synthesized via sequential halogenation of a pyridine scaffold. Begin with a 3-aminopyridine precursor, followed by regioselective bromination at the 6-position using N-bromosuccinimide (NBS) under radical conditions. Subsequent chlorination at the 2-position may employ POCl₃ in DMF. Iodination at the 4-position typically requires a directed metalation approach using LDA (lithium diisopropylamide) and iodine. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : Monitor reaction progress with TLC and confirm regioselectivity using H NMR (e.g., downfield shifts for halogenated positions).
Q. How can the purity and structure of this compound be validated?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation :
- NMR : H and C NMR to verify substitution patterns (e.g., absence of proton signals at halogenated positions).
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL-2018, leveraging charge-flipping algorithms for heavy atoms (Br, I) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for halogenation in this compound?
- Methodology :
- Modeling : Use Gaussian 16 with the B3LYP functional and Def2-TZVP basis set. Include solvent effects (DMF) via the SMD model.
- Transition State Analysis : Locate TS using the Berny algorithm; validate with intrinsic reaction coordinate (IRC) calculations.
- Energy Comparisons : Calculate activation barriers for bromination vs. iodination to explain regioselectivity. Cross-reference thermochemical accuracy with experimental data (e.g., Gibbs free energy from DSC) .
- Contradiction Handling : If computational results conflict with experimental yields, re-evaluate solvent parameters or consider dispersion corrections (e.g., D3BJ) .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Case Example : If C NMR shows unexpected peaks, perform:
2D NMR (HSQC, HMBC) to assign ambiguous signals.
Isotopic Labeling : Synthesize deuterated analogs to isolate coupling effects.
DFT-NMR Comparison : Use ORCA 5.0 to simulate spectra, adjusting for relativistic effects (critical for iodine) with the ZORA Hamiltonian .
- Data Reconciliation : Apply iterative refinement in SHELXL to resolve crystallographic disorder, which may explain NMR anomalies .
Q. What strategies enhance the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Catalytic Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or Ni(COD)₂ in Suzuki-Miyaura couplings. Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (THF vs. dioxane).
- Computational Insights : Use NBO analysis (via NBO 6.0) to identify electron-deficient positions prone to oxidative addition .
- Challenge : Steric hindrance from the 3-amine group may limit reactivity. Mitigate via temporary Boc protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
